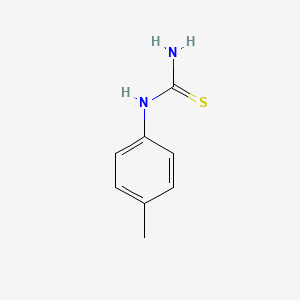

p-Tolylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28041. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLFMCZPFIKKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211239 | |

| Record name | Urea, 2-thio-1-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-52-6 | |

| Record name | (4-Methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 2-thio-1-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Tolylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL946R8H7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolylthiourea: Synthesis, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylthiourea, with the CAS number 622-52-6 , is an organic compound belonging to the thiourea family.[1][2][3] Characterized by a thiocarbonyl group linked to a p-tolyl (4-methylphenyl) and an amino group, this compound serves as a versatile building block in organic synthesis and has garnered significant interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, in-depth discussions on its anticancer and antifungal mechanisms of action, and validated analytical methodologies for its quantification.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 622-52-6 | [2][3] |

| Molecular Formula | C₈H₁₀N₂S | [1][2] |

| Molecular Weight | 166.25 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 186 °C | [2] |

| Boiling Point | 282.5 °C at 760 mmHg | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols. Almost transparent in hot methanol. | [1][2] |

| Purity (typical) | >98.0% (HPLC) | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the reaction of p-toluidine with a thiocyanate salt in the presence of a mineral acid. This method offers high purity and yield.[4] The following protocol details a robust procedure for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Toluidine

-

Ammonium thiocyanate

-

Concentrated hydrochloric acid

-

o-Chlorotoluene (or another suitable aprotic solvent)

-

Water

-

Standard laboratory glassware (three-necked flask, reflux condenser, mechanical stirrer, dropping funnel)

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 107.2 g of p-toluidine and 250 mL of o-chlorotoluene.

-

Acidification: With continuous stirring, carefully add 106 g of 36% hydrochloric acid through the dropping funnel.

-

Heating: Heat the mixture to 75 °C.

-

Addition of Thiocyanate: Once the temperature is stable, add 87.5 g of ammonium thiocyanate to the mixture.

-

Reaction: Maintain the reaction temperature between 75-85 °C for 20 hours with vigorous stirring.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will crystallize out of the solution.

-

Purification: Separate the resulting crystals by filtration. Wash the crystals thoroughly with water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization: The purity of the synthesized this compound can be confirmed by measuring its melting point (expected: ~186 °C) and by high-performance liquid chromatography (HPLC) analysis.[2][4]

Caption: Workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated promising biological activities, particularly in the realms of anticancer and antifungal research. Understanding the underlying mechanisms is crucial for the rational design of new therapeutic agents.

Anticancer Activity: Induction of Apoptosis

Thiourea derivatives have been shown to exert cytotoxic effects on various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death.

Key Mechanistic Insights:

-

Cell Cycle Arrest: this compound and related compounds can interfere with the normal cell cycle progression of cancer cells, leading to arrest at specific checkpoints. This prevents the uncontrolled proliferation characteristic of tumors.

-

Apoptotic Pathway Activation: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

-

Modulation of Signaling Pathways: Thiourea derivatives have been observed to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the EGFR (Epidermal Growth Factor Receptor) pathway.[5] Inhibition of such pathways can lead to a reduction in cell growth and an increase in apoptosis.

Caption: Proposed anticancer mechanism of this compound.

Antifungal Activity: Disruption of Fungal Cell Integrity

The antifungal properties of thiourea derivatives are attributed to their ability to compromise the fungal cell's structural and functional integrity.

Key Mechanistic Insights:

-

Cell Membrane Interaction: this compound is believed to interact with the components of the fungal cell membrane, particularly ergosterol, which is a key sterol in fungi but absent in mammalian cells. This interaction can lead to increased membrane permeability and leakage of essential intracellular components.[6]

-

Inhibition of Biofilm Formation: Fungal biofilms are a major contributor to drug resistance. Thiourea derivatives have been shown to inhibit the formation of these biofilms, rendering the fungi more susceptible to treatment.

-

Disruption of Cellular Barriers: The compound can cause deformities in the fungal mycelium and interfere with enzymes crucial for maintaining the cell wall, such as chitin synthetase.[7]

Caption: Proposed antifungal mechanism of this compound.

Analytical Methods for Quantification

Accurate and reliable quantification of this compound is essential for research, quality control, and drug development. High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For highly polar analytes, a column designed for polar compounds may provide better retention.[8]

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. The addition of a small amount of an acid, such as phosphoric acid, can improve peak shape.[9] A typical starting gradient could be:

-

0-2 min: 10% Acetonitrile

-

2-10 min: 10-90% Acetonitrile

-

10-12 min: 90% Acetonitrile

-

12-15 min: 90-10% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of thiourea, detection at or around 236 nm is recommended for optimal sensitivity.[10]

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly for routine analysis.

Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Solvent: A suitable UV-transparent solvent in which this compound is soluble, such as acetonitrile or methanol.

-

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For thiourea, a maximum is observed around 236 nm.[10]

-

Prepare Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Measure Sample: Prepare the unknown sample in the same solvent and measure its absorbance at λmax.

-

Calculate Concentration: Determine the concentration of the unknown sample using the equation of the line from the calibration curve.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable compound with a well-defined set of properties and established synthesis routes. Its demonstrated anticancer and antifungal activities, stemming from its ability to induce apoptosis and disrupt fungal cell integrity, make it a compelling subject for further investigation in drug discovery and development. The analytical methods outlined in this guide provide the necessary tools for researchers to accurately quantify and study this promising molecule. As with all chemical research, adherence to proper safety protocols is paramount.

References

- Process for producing tolylthiourea having high purity.

-

α-PHENYLTHIOUREA. Organic Syntheses. [Link]

-

Synthesis of o-tolylthiourea. PrepChem.com. [Link]

-

hplc of thiourea. Chromatography Forum. [Link]

-

Introduction to HPLC. Shimadzu. [Link]

-

HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. [Link]

-

Hyperpolarisation of Mitochondrial Membranes Is a Critical Component of the Antifungal Mechanism of the Plant Defensin, Ppdef1. MDPI. [Link]

-

This compound. LookChem. [Link]

-

a practical approach to rp hplc analytical method development. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Membrane-Interacting Antifungal Peptides. Frontiers. [Link]

-

Membrane-Interacting Antifungal Peptides. PMC - PubMed Central - NIH. [Link]

-

Rapid determination of tellurium(IV) by ultraviolet spectrophotometry using o-methylphenyl thiourea as a new chromogenic ligand. ResearchGate. [Link]

-

Pinonic Acid Derivatives Containing Thiourea Motif: Promising Antifungal Lead Compound Targeting Cellular Barrier of Colletotrichum fructicola. PubMed. [Link]

-

This compound. PubChem. [Link]

-

Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance. PMC - NIH. [Link]

-

UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. African Journal of Pure and Applied Chemistry. [Link]

-

UV-Vis Spectrum of Thiourea. SIELC Technologies. [Link]

-

Molecular mechanisms of anticancer activities of polyphyllin VII. ResearchGate. [Link]

-

Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. RJPBCS. [Link]

-

Synthesis of guanidine from ammonium thiocyanate in solid state. ResearchGate. [Link]

-

Materials Methods. The Royal Society of Chemistry. [Link]

Sources

- 1. CAS 622-52-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C8H10N2S | CID 722833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinonic Acid Derivatives Containing Thiourea Motif: Promising Antifungal Lead Compound Targeting Cellular Barrier of Colletotrichum fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hplc of thiourea - Chromatography Forum [chromforum.org]

- 9. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

- 10. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of p-Tolylthiourea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolylthiourea, also known as N-(p-tolyl)thiourea or N-(4-methylphenyl)thiourea, is a derivative of thiourea with significant applications in organic synthesis, coordination chemistry, and materials science.[1][2] Its biological activities, including potential antifungal and antitumor properties, make it a molecule of interest in drug development.[1] This guide provides a comprehensive analysis of the molecular structure and chemical bonding of this compound, synthesizing data from X-ray crystallography and various spectroscopic methods. We will explore the molecule's solid-state conformation, the nature of its intramolecular and intermolecular interactions, and the electronic influence of its constituent functional groups. A validated experimental protocol for its synthesis is also provided for practical application.

Molecular Architecture and Conformation

The fundamental structure of this compound (C₈H₁₀N₂S) consists of a planar thiourea moiety [-NH-C(=S)-NH-] linked to a p-tolyl group (a benzene ring substituted with a methyl group at the para position).[1] The interplay between these two components dictates the molecule's overall geometry, electronic properties, and reactivity.

Crystallographic Analysis

X-ray crystallography is a powerful technique that provides a precise three-dimensional map of atomic positions within a crystal, revealing definitive information on bond lengths, bond angles, and intermolecular forces.[3] Studies on substituted thiourea derivatives confirm that the thiourea backbone is typically planar.[4][5]

The crystal structure of a related compound, N,N'-(p-tolyl)thiourea, reveals that the crystal packing is stabilized significantly by N-H···S hydrogen bonds and van der Waals forces.[4][6] In these structures, the C=S bond distance is characteristically short, indicating a strong double-bond character.[4][5] The planarity of the thiourea group facilitates electron delocalization, which influences the lengths of the adjacent C-N bonds.

Table 1: Key Crystallographic Data for a Representative N,N'-di(p-tolyl)thiourea Derivative [4][6]

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Pbcn | Defines the specific symmetry operations within the crystal lattice. |

| C=S Bond Length | ~1.695 Å | Confirms the double-bond character of the thiocarbonyl group.[4][5] |

| N-H···S Hydrogen Bond Length | ~3.329 Å (N···S), ~2.525 Å (H···S) | Indicates strong intermolecular hydrogen bonding, which governs crystal packing.[4] |

| N–HN···S Bond Angle | ~156.0° | A near-linear angle, characteristic of a strong hydrogen bond.[4] |

Note: Data is for N,N'-di(p-tolyl)thiourea, a closely related symmetric analogue, which provides valuable insight into the bonding environment.

Intermolecular Interactions: The Role of Hydrogen Bonding

The solid-state architecture of this compound is dominated by extensive intermolecular hydrogen bonding. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group serves as an acceptor.[4][7] This results in the formation of robust N-H···S hydrogen bonds that link molecules into larger supramolecular assemblies, such as centrosymmetric dimers.[4][5] These interactions are crucial for the stability of the crystal lattice and influence the material's physical properties, such as its melting point and solubility.[8]

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques provide complementary information about the molecule's bonding, electronic environment, and functional groups.

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of specific functional groups.[9] The FTIR spectrum of a thiourea derivative provides clear evidence for its key structural features.

-

N-H Stretching: Bands observed in the region of 3100-3350 cm⁻¹ are characteristic of the N-H stretching vibrations of the amine groups.[10][11] The precise position and broadness of these peaks can indicate the extent of hydrogen bonding.

-

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak, typically appearing in the 1200-1300 cm⁻¹ range.[10] Its position reflects the double-bond character.

-

C-N Stretching: Vibrations associated with the C-N bonds are also prominent, often coupled with N-H bending modes.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[12]

-

¹H NMR: In a typical ¹H NMR spectrum of a related N,N'-di(p-tolyl)thiourea in DMSO-d₆, the following signals are characteristic:

-

A singlet around δ 2.25 ppm corresponding to the six protons of the two equivalent methyl (Ar-CH₃) groups.[4]

-

A broad signal around δ 5.9 ppm integrating to two protons, assigned to the N-H groups.[4] The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

A multiplet in the aromatic region (δ 7.2–7.5 ppm ) corresponding to the protons on the tolyl rings.[4]

-

-

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. For a similar 1-benzoyl-3-p-tolylthiourea, the thiocarbonyl carbon (C=S) resonance appears significantly downfield (around δ 174.47 ppm ), which is characteristic of this functional group.[10] The carbons of the aromatic ring and the methyl group appear at their expected chemical shifts.

Chemical Bonding and Electronic Effects

The chemical behavior of this compound is a direct consequence of the electronic properties of its constituent parts.

Resonance and Electron Delocalization

The thiourea core exhibits significant resonance, leading to delocalization of electron density. The lone pair of electrons on the nitrogen atoms can be delocalized into the C=S double bond. This has two important consequences:

-

It imparts partial double-bond character to the C-N bonds, making them shorter and stronger than a typical C-N single bond.

-

It reduces the double-bond character of the C=S bond and increases electron density on the sulfur atom, enhancing its ability to act as a hydrogen bond acceptor.

Influence of the p-Tolyl Group

The p-tolyl group is attached to one of the nitrogen atoms. The methyl group (-CH₃) at the para position is a weak electron-donating group. It influences the electronic structure of the molecule by pushing electron density into the aromatic ring, which in turn affects the electron density on the adjacent nitrogen atom and the entire thiourea moiety. This electronic contribution can modulate the molecule's reactivity and its ability to coordinate with metal ions.[8]

Experimental Protocol: Synthesis of this compound

The synthesis of N-aryl thioureas is a well-established process in organic chemistry.[13] The most common and efficient method involves the reaction of an aryl isothiocyanate with an amine.[14] A reliable alternative starts from the corresponding aryl amine.

Objective: To synthesize this compound from p-toluidine.

Reaction Scheme: p-Toluidine + NH₄SCN + HCl → this compound

Materials:

-

p-Toluidine (4-methylaniline)

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Step-by-Step Methodology: [15]

-

Preparation of Amine Salt: In a round-bottom flask, add p-toluidine (e.g., 0.1 mol) and an equimolar amount of concentrated hydrochloric acid. Warm the mixture gently to form the p-toluidine hydrochloride salt solution.

-

Thiocyanate Addition: Prepare a saturated aqueous solution of ammonium thiocyanate (e.g., 0.12 mol in a minimal amount of warm water). Slowly add this solution to the warm amine salt solution with continuous stirring.

-

Reaction: Heat the resulting mixture to a gentle boil. The solution will become turbid as the product begins to form. Continue boiling for approximately 30-45 minutes.

-

Precipitation and Isolation: Pour the hot, turbid reaction mixture into a beaker containing a large volume of cold water (e.g., 500 mL). The this compound will precipitate as a solid.

-

Filtration and Washing: Allow the mixture to cool completely. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Drying and Purification: Dry the crude product in a desiccator or a low-temperature oven. For higher purity, the product can be recrystallized from a suitable solvent like an ethanol-water mixture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The molecular structure of this compound is defined by a planar thiourea core linked to a p-tolyl substituent. Its solid-state form is heavily stabilized by a network of intermolecular N-H···S hydrogen bonds, a key feature confirmed by X-ray crystallography. Spectroscopic data from FTIR and NMR align with this structure, confirming the characteristic bonding environment of the thiocarbonyl and amine groups. The electronic properties are governed by resonance within the thiourea moiety and the electron-donating nature of the p-tolyl group. This detailed structural and bonding knowledge is fundamental for researchers exploring its applications in synthesis, materials science, and the rational design of new therapeutic agents.

References

-

Soriano-Garcia, M., Chavez, G. T., Cedillo, F. D., Perez, A. E. D., & Hernandez, G. A. (2003). Crystal Structures of N,N′-(m-Tolyl)thiourea and N,N′-(p-Tolyl)thiourea. Analytical Sciences, 19(7), 1087-1088. [Link]

-

Soriano-Garcia, M., Chavez, G. T., Cedillo, F. D., Perez, A. E. D., & Hernandez, G. A. (2003). Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea. PubMed, PMID: 12880100. [Link]

-

Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2014). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). [Link]

-

Grecu, R., Gulea, A., Poirier, D., & Daran, J. C. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]

-

Soriano-Garcia, M., Gracia-Mora, J., & Cervantes-Cuevas, H. (2002). Crystal Structure of N-2-Tolyl-N′-4-tolyl-thiourea. Analytical Sciences, 18(6), 701-702. [Link]

-

ResearchGate. (2003). Crystal Structures of N,N'-(m-Tolyl)thiourea and N,N'-(p-Tolyl)thiourea. ResearchGate. [Link]

-

Khan, I., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. African Journal of Online. [Link]

-

ResearchGate. (2012). The crystal and molecular structure of 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea. ResearchGate. [Link]

-

MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]

-

Ullah, F., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]

-

ResearchGate. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. ResearchGate. [Link]

-

Der Pharma Chemica. (2012). Application of green solvent in synthesis of thiophenytoins using aryl thioureas. Der Pharma Chemica. [Link]

-

National Institutes of Health (NIH). (2024). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. PMC. [Link]

-

Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]

-

Zamfir, L. G., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

-

JETIR. (2022). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. [Link]

-

Gzella, A., et al. (2020). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Cia, F. D., et al. (2018). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

-

Uccello, M., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]

-

Velazquez, I., et al. (2019). Vibrational Spectroscopy of Phytochromes. MDPI. [Link]

-

ResearchGate. (2023). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction of 1-Methyl-4-, 6- and 7-NitroIndazoles by 2-(p-Tolyl) Acetonitrile. ResearchGate. [Link]

Sources

- 1. CAS 622-52-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jetir.org [jetir.org]

- 10. ajol.info [ajol.info]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

Synthesis of p-Tolylthiourea from p-Toluidine: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-tolylthiourea, a molecule of significant interest in medicinal chemistry and drug development, from its readily available precursor, p-toluidine. We will explore two primary, field-proven synthetic routes: the direct, acid-catalyzed reaction with ammonium thiocyanate, and a two-step approach via the formation of p-tolyl isothiocyanate. This document is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles and mechanistic insights that govern these transformations. The protocols detailed herein are presented with a focus on scientific integrity, reproducibility, and the rationale behind experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific applications.

Introduction: The Significance of the Thiourea Moiety in Medicinal Chemistry

The thiourea scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The ability of the thiourea functional group to form strong hydrogen bonds and coordinate with metal ions is a key contributor to its diverse pharmacological profile. This compound, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic systems and as a lead compound for the development of novel therapeutic agents. Its synthesis from p-toluidine is a fundamental transformation that provides access to a wide array of potential drug candidates. This guide will provide the necessary technical details to master this synthesis, ensuring high purity and yield of the target compound.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound from p-toluidine can be efficiently achieved through two principal pathways. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Method 1: Direct Synthesis from p-Toluidine and Ammonium Thiocyanate

This one-pot method is an economical and straightforward approach that involves the reaction of p-toluidine with a thiocyanate salt, such as ammonium thiocyanate, in the presence of a mineral acid.

The reaction is believed to proceed through the acid-catalyzed formation of thiocyanic acid (HSCN) from ammonium thiocyanate. The p-toluidine, being a nucleophile, then attacks the electrophilic carbon of thiocyanic acid. The role of the acid is crucial as it protonates the p-toluidine, forming the p-toluidinium ion, which then reacts with the thiocyanate anion. This is followed by a rearrangement to yield the more stable this compound. The use of a combined solvent system, such as an aprotic organic solvent and water, has been shown to improve the purity and yield by minimizing the formation of the common byproduct, di-p-tolylthiourea.[5]

Caption: Reaction mechanism for the synthesis of this compound from p-toluidine and ammonium thiocyanate.

The following protocol is adapted from a procedure for a similar toluidine isomer and can be optimized for p-toluidine.[5]

Materials and Reagents:

-

p-Toluidine

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid (36%)

-

o-Chlorotoluene (or another suitable aprotic solvent)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge p-toluidine (e.g., 1.0 mole equivalent).

-

Add the aprotic solvent (e.g., o-chlorotoluene, approximately 2.5 mL per gram of p-toluidine).

-

With stirring, add concentrated hydrochloric acid (e.g., 1.05 mole equivalent).

-

Heat the mixture to approximately 75 °C.

-

Add ammonium thiocyanate (e.g., 1.1 mole equivalent) to the heated mixture.

-

Maintain the reaction temperature between 75-85 °C for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature to allow for crystallization.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with water and dry to obtain this compound.

| Parameter | Value | Reference |

| Reactant Ratio | p-Toluidine : HCl : NH₄SCN ≈ 1 : 1.05 : 1.1 | [5] |

| Solvent | o-Chlorotoluene / Water | [5] |

| Temperature | 75-85 °C | [5] |

| Reaction Time | 20 hours | [5] |

| Purity (achieved for o-isomer) | 98.0% | [5] |

| Yield (achieved for o-isomer) | 96.4% | [5] |

Method 2: Two-Step Synthesis via p-Tolyl Isothiocyanate

This method offers a more controlled synthesis, often leading to a purer product. It involves the initial preparation of p-tolyl isothiocyanate from p-toluidine and carbon disulfide, followed by the reaction of the isothiocyanate with an ammonia source.

The reaction of p-toluidine with carbon disulfide in the presence of a base forms a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurylation agent to yield p-tolyl isothiocyanate. A variety of reagents can be used for the desulfurization step, including tosyl chloride.[6]

Caption: Workflow for the synthesis of p-tolyl isothiocyanate from p-toluidine.

The purified p-tolyl isothiocyanate is then reacted with a nucleophilic source of ammonia, such as aqueous or alcoholic ammonia, to yield this compound. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the isothiocyanate group, followed by proton transfer to form the final product.

Caption: Conversion of p-tolyl isothiocyanate to this compound.

Step 1: Preparation of p-Tolyl Isothiocyanate (adapted from a general procedure) [6]

Materials and Reagents:

-

p-Toluidine

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl)

-

Dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve p-toluidine (1.0 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

-

Cool the solution in an ice bath and add carbon disulfide (1.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Cool the mixture again in an ice bath and add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Stir the reaction at room temperature for an additional 2-3 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude p-tolyl isothiocyanate.

-

Purify the product by distillation or column chromatography.

Step 2: Conversion to this compound

Materials and Reagents:

-

p-Tolyl isothiocyanate

-

Aqueous or alcoholic ammonia solution

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve the purified p-tolyl isothiocyanate in a suitable solvent such as ethanol.

-

Add an excess of concentrated aqueous or alcoholic ammonia solution to the stirred solution.

-

Stir the mixture at room temperature. The reaction is often exothermic and the product may precipitate out.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the precipitated this compound by filtration.

-

Wash the product with cold water or a small amount of cold ethanol and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) if necessary to obtain a high-purity product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | Light yellow to brown solid | |

| p-Tolyl Isothiocyanate | C₈H₇NS | 149.21 | 25-26 | White solid | |

| This compound | C₈H₁₀N₂S | 166.24 | 184-188 | White to off-white powder | [7] |

Characterization of this compound

Confirmation of the successful synthesis and purity of this compound is typically achieved through a combination of spectroscopic and physical methods.

-

Melting Point: A sharp melting point in the expected range (184-188 °C) is a good indicator of purity.[7]

-

FTIR Spectroscopy: The FTIR spectrum should show characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=S stretching (around 1300-1100 cm⁻¹), and C-N stretching.[8][9]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the N-H protons (which may be broad), and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and the characteristic downfield signal for the thiocarbonyl (C=S) carbon.

-

Conclusion and Future Perspectives

This guide has detailed two robust and reliable methods for the synthesis of this compound from p-toluidine. The direct, one-pot synthesis using ammonium thiocyanate offers an economical and straightforward route, while the two-step process via p-tolyl isothiocyanate provides greater control and often higher purity. The choice of method will be dictated by the specific needs of the research program, including scale, purity requirements, and available resources.

The mechanistic insights and detailed protocols provided herein are intended to serve as a strong foundation for chemists in the pharmaceutical industry. A thorough understanding of these synthetic transformations is the first step toward the rational design and development of novel thiourea-based therapeutics. Future work in this area will likely focus on the development of even more efficient, sustainable, and scalable synthetic methodologies, as well as the exploration of the vast chemical space accessible from the this compound scaffold to identify new drug candidates with improved efficacy and safety profiles.

References

- Ding, C., Wang, S., Sheng, Y., Dai, Q., Zhao, Y., Liang, G., & Song, Z. (2019). One-step construction of thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 9(45), 26209-26213.

- Process for producing tolylthiourea having high purity. U.S.

- Barret, R., & Daudon, M. (1990). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. Bulletin de la Societe Chimique de France, 127(3), 279-286.

-

N-(p-Tolyl)thiourea. SpectraBase. (n.d.). Retrieved from [Link]

-

N-(p-Tolyl)thiourea. Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971.

- A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. (1990). Journal of the Chemical Society, Perkin Transactions 2, (3), 333-339.

- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10.

-

1H-NMR spectra of the thiourea derivatives. ResearchGate. (n.d.). Retrieved from [Link]

- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Science Publishing Group.

-

Synthesis of o-tolylthiourea. PrepChem.com. (n.d.). Retrieved from [Link]

- Moore, M. L., & Crossley, F. S. (1941). Isothiocyanic acid, methyl ester. Organic Syntheses, 21, 81.

-

Reaction condensation of amines 1(a-j) with ammonium thiocyanate 2 for... ResearchGate. (n.d.). Retrieved from [Link]

- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.

- da C. Baptista, R., de F. P. da Silva, K., & G. de Oliveira, A. (2020).

- Riccardo, R., Giada, M., Andrea, C., Antimo, G., & Emidio, C. (2021). Recent advances in urea- and thiourea-containing compounds: Focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046–1064.

- Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 14, 2338–2345.

- Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4484–4491.

-

FT-IR spectrum of thiourea solution. The band identified with the OH⁻ and CO32− ions can be seen. ResearchGate. (n.d.). Retrieved from [Link]

- Dvořák, J., & Jirman, J. (1987). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry, 25(6), 509-512.

-

FT-IR spectrum for pure thiourea single crystal. ResearchGate. (n.d.). Retrieved from [Link]

- Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2017). JETIR, 4(11).

-

Reagents and reaction conditions: (i) Ammonium thiocyanate, gla.... ResearchGate. (n.d.). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- da C. Baptista, R., de F. P. da Silva, K., & G. de Oliveira, A. (2020).

- Riccardo, R., Giada, M., Andrea, C., Antimo, G., & Emidio, C. (2021). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 26(11), 3286.

- Hossaini, Z., Rostami-Charati, F., Soltani, S., Mirzaei, A., & Berijani, K. (2011). Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. Molecular Diversity, 15(4), 911–916.

- de Souza, V. M., & de Andrade, J. B. (2004). Synthesis of guanidine from ammonium thiocyanate in solid state. Anais da Academia Brasileira de Ciências, 76(2), 295-304.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

physical and chemical properties of p-Tolylthiourea

An In-depth Technical Guide to the Physical and Chemical Properties of p-Tolylthiourea

Prepared by: Gemini, Senior Application Scientist

Foreword: A Molecule of Versatility and Potential

In the landscape of modern chemical research, from pharmaceutical discovery to materials science, certain molecular scaffolds consistently emerge as cornerstones of innovation. This compound, also known as 1-(p-Tolyl)thiourea or N-(4-Methylphenyl)thiourea, is one such compound. Its deceptively simple structure, featuring a thiourea core appended to a p-tolyl group, belies a rich and complex chemical character that makes it a valuable intermediate and a subject of study in its own right.

This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound. We move beyond a simple recitation of data, aiming instead to provide a cohesive narrative that explains the why behind its properties and the how of its application. The protocols and data presented herein are synthesized from established literature and best practices, intended to serve as a self-validating framework for your own laboratory work. We will explore its fundamental physical characteristics, delve into its chemical reactivity and spectroscopic signature, and provide robust experimental protocols for its synthesis and characterization.

Core Molecular Identity and Physical Characteristics

Understanding the fundamental physical properties of a compound is the bedrock of its effective use. These characteristics dictate everything from appropriate storage conditions and solvent selection for reactions to its behavior in biological systems.

This compound is typically encountered as a white to off-white crystalline solid.[1][2][3] Its structural identifiers are crucial for unambiguous documentation and literature searches.

The key physical and thermodynamic properties are summarized in the table below.

| Property | Value | Significance & Context | Source(s) |

| Appearance | White to Almost white powder/crystal | Purity indicator. Color deviations may suggest impurities or degradation. | [1][2][3] |

| Melting Point | 178 - 187 °C | A sharp melting point within this range is a primary indicator of high purity. A broad range suggests the presence of impurities. | [3][5] |

| Solubility | Soluble in polar solvents; almost transparent in hot methanol. | Dictates choice of solvents for reaction, purification (recrystallization), and preparation of analytical samples. Limited water solubility is typical for aryl-substituted compounds. | [1][5] |

| Density | ~1.242 g/cm³ | Useful for calculations in process scale-up and formulation development. | [5] |

| Boiling Point | 282.5 °C (at 760 mmHg) | Indicates low volatility under standard conditions. Decomposition may occur at this temperature. | [5] |

| Flash Point | 124.6 °C | Important for safety assessment and defining appropriate handling conditions to prevent fire hazards. | [5] |

| pKa (Predicted) | 13.39 ± 0.70 | The weakly acidic nature of the N-H protons is central to its ability to act as a ligand and participate in hydrogen bonding. | [5] |

| LogP | 2.42 | This partition coefficient suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability and pharmacokinetic behavior. | [5] |

Crystallography and Molecular Geometry

While detailed crystal structure reports for this compound itself are not as common as for its derivatives, analysis of related structures, such as N,N'-(p-tolyl)thiourea, reveals that the crystal lattice is stabilized significantly by intermolecular N-H···S hydrogen bonds and van der Waals forces.[7] This hydrogen bonding capability is a defining feature of its chemical personality, influencing its melting point, solubility, and its function as a ligand.

Caption: Chemical structure of this compound (C₈H₁₀N₂S).

Chemical Reactivity and Spectroscopic Profile

The utility of this compound stems from the interplay between the electron-donating p-tolyl group and the versatile thiourea moiety. This combination imparts a rich chemical reactivity and a distinct spectroscopic fingerprint essential for its identification.

Core Reactivity

-

Ligand Formation: The sulfur and nitrogen atoms of the thiourea group are effective Lewis bases, making this compound an excellent ligand for forming stable complexes with various metal ions.[1][2] This property is exploited in analytical chemistry for the detection of heavy metals and in materials science for the synthesis of novel coordination polymers.[2]

-

Synthetic Intermediate: It serves as a crucial building block in organic synthesis.[2] For example, it can be a precursor in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. Its role as a precursor to isothiocyanates further highlights its synthetic utility.[2]

-

Biological Activity: Thiourea derivatives are widely studied for their pharmacological potential. This compound itself has been investigated for antifungal and antitumor properties, and it serves as a scaffold for developing new therapeutic agents.[1][2]

Spectroscopic Signature for Verification

Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide a non-destructive and highly accurate means of characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint. Key vibrational bands to look for include:

-

N-H Stretching: A series of bands typically in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ and -NH- groups.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl (CH₃) group C-H stretches appear just below 3000 cm⁻¹.

-

C=S Stretching (Thioamide I Band): This is a complex vibration but typically exhibits a strong band in the 1200-1350 cm⁻¹ region.

-

C-N Stretching (Thioamide II Band): Found around 1400-1600 cm⁻¹, often coupled with N-H bending.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly diagnostic. One would expect to see:

-

A singlet for the methyl (CH₃) protons around 2.3 ppm.

-

Two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Broad signals for the N-H protons, whose chemical shift is highly dependent on solvent and concentration. These signals will exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments:

-

The methyl carbon around 20-25 ppm.

-

Four distinct signals for the aromatic carbons.

-

A characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically >170 ppm.

-

-

Experimental Protocols: A Framework for Self-Validation

The following protocols are designed to be robust and self-validating. Each step has a clear purpose, and the characterization methods provide the necessary feedback to confirm the success of the preceding step.

Synthesis of this compound

This procedure is adapted from established methods for synthesizing aryl thioureas, which involves the reaction of an amine (p-toluidine) with a thiocyanate salt under acidic conditions.[8]

Causality: The reaction proceeds via the in-situ formation of isothiocyanic acid (HNCS) from the thiocyanate salt and mineral acid. The p-toluidine then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanic acid to form the target this compound. Using a biphasic system with an aprotic solvent can improve purity by minimizing the formation of the di-substituted by-product, ditolylthiourea.[8]

Materials:

-

p-Toluidine

-

Ammonium thiocyanate (or Sodium thiocyanate)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (or another suitable aprotic solvent)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine p-toluidine (1 equivalent), ammonium thiocyanate (1.1 equivalents), and toluene (approx. 3-4 mL per gram of p-toluidine).

-

Acid Addition: Begin vigorous stirring to create a suspension. Slowly add a solution of concentrated HCl (1.1 equivalents) in an equal volume of deionized water via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 60 °C with an ice bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 95-100 °C) with continued vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Allow the mixture to cool to room temperature. The product will often precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove any unreacted thiocyanate salts and then with a small amount of cold toluene to remove non-polar impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. This compound is significantly more soluble in hot ethanol than in cold ethanol, allowing impurities to be removed.

Procedure:

-

Solvent Selection: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce maximum crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Characterization Workflow

This workflow ensures the identity and purity of the synthesized material.

Caption: Self-validating workflow for the characterization of this compound.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a toxic compound and must be handled with appropriate precautions.

-

Hazard Classification: It is classified as toxic if swallowed (GHS H301).[4][6] Some sources also indicate toxicity in contact with skin (H311) or if inhaled (H331), and it may cause skin and eye irritation (H315, H319).[4][6]

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing paper, enclosed balance) to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[5] Recommended storage temperatures range from room temperature to 0-8 °C for long-term stability.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic organic compounds.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for the modern scientist. Its well-defined physical properties, predictable chemical reactivity, and distinct spectroscopic signature make it a reliable component in complex synthetic pathways and analytical methods. By understanding the causal relationships behind its behavior and employing robust, self-validating experimental protocols, researchers can confidently unlock its full potential in drug development, materials science, and beyond.

References

-

This compound - LookChem. (lookchem.com) [Link]

-

N-(p-Tolyl)thiourea - Chem-Impex. (chem-impex.com) [Link]

-

This compound | C8H10N2S | CID 722833 - PubChem, NIH. (pubchem.ncbi.nlm.nih.gov) [Link]

-

Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea - PubMed, NIH. (pubmed.ncbi.nlm.nih.gov) [Link]

-

THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG - AJOL. (ajol.info) [Link]

- US4367345A - Process for producing tolylthiourea having high purity - Google Patents.

Sources

- 1. CAS 622-52-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C8H10N2S | CID 722833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of p-Tolylthiourea in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Moiety

p-Tolylthiourea, a derivative of thiourea, is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. As with any compound destined for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of this compound in various organic solvents, moving beyond a simple compilation of data to offer a deeper understanding of the underlying principles and a practical framework for its experimental determination. For researchers, scientists, and drug development professionals, this document serves as a technical resource, empowering you to make informed decisions in your experimental design and compound handling.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

This compound, with the chemical formula C₈H₁₀N₂S, is a crystalline solid. Its structure, featuring a tolyl group attached to a thiourea backbone, dictates its interactions with various solvents.

-

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of the thiourea group provides sites for hydrogen bonding, both as a donor (the N-H groups) and an acceptor (the sulfur and nitrogen atoms). The p-tolyl group, on the other hand, introduces a nonpolar, aromatic character to the molecule. This duality in its structure is the primary driver of its solubility behavior.

Theoretical Underpinnings of this compound Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. For this compound, this means its solubility will be a function of the solvent's polarity, its ability to form hydrogen bonds, and other intermolecular forces.

-

Polarity: this compound is a polar molecule. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents. Solvents such as alcohols (methanol, ethanol), ketones (acetone), and amides (DMF, DMSO) are likely to be good candidates for dissolving this compound.[1][2]

-

Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding is a critical factor. The N-H groups of this compound can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. Solvents that are both hydrogen bond donors and acceptors, such as alcohols and water, are expected to be effective solvents. Aprotic polar solvents like acetone can act as hydrogen bond acceptors and should also exhibit some solvating power.

-

Effect of the p-Tolyl Group: The nonpolar p-tolyl group will influence solubility in highly polar solvents. Compared to its parent compound, thiourea, this compound is expected to have a lower solubility in highly polar solvents like water and a higher solubility in solvents with a lower polarity, such as dichloromethane or ethyl acetate.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, qualitative observations indicate it is soluble in polar solvents such as hot methanol.[3] For comparison, the parent compound, thiourea, exhibits significant solubility in methanol and ethanol, and this solubility increases with temperature.[4][5][6] It is reasonable to extrapolate that this compound will follow a similar trend, although its larger nonpolar tolyl group will modulate the absolute solubility values.

A Validated Experimental Protocol for Determining the Solubility of this compound

In the absence of a comprehensive public dataset, a robust and reliable experimental protocol is essential for researchers to determine the solubility of this compound in their specific solvents of interest. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended here.[1][7] The subsequent quantification of the dissolved solute can be accurately performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), leveraging the aromatic nature of this compound.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[8]

-

Skin Irritation (Category 2): Causes skin irritation.[8]

-

Eye Irritation (Category 2): Causes serious eye irritation.[8]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[8]

Essential Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[9][10]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[11]

-

Disposal: Dispose of waste according to local, regional, and national regulations.[10]

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of the Saturated Solution (Shake-Flask Method): a. Add a precisely weighed excess amount of this compound to a sealed vial. An excess is crucial to ensure that the solution reaches saturation.[1] b. Add a known volume of the desired organic solvent to the vial. c. Place the vial in an orbital shaker or on a stir plate at a constant, controlled temperature. d. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.[12] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration. e. After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sample Preparation for Analysis: a. Carefully withdraw a sample of the supernatant using a syringe. b. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.[13] c. Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Quantification by HPLC-UV: a. Method Development: Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of acetonitrile and water. UV detection should be set at a wavelength where this compound has a strong absorbance (a UV-Vis spectrum of the compound can be found in public databases).[14][15][16] b. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. c. Sample Analysis: Inject the diluted samples of the saturated solution into the HPLC system. d. Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original, undiluted saturated solution, taking into account the dilution factors. b. Express the solubility in the desired units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is recommended.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| [Other Solvents] |

This table is a template for recording experimentally determined solubility data.

The influence of temperature on solubility can be visualized by plotting solubility as a function of temperature for each solvent. In most cases, the solubility of a solid in a liquid increases with temperature.

Conclusion: A Path Forward for the Application of this compound

While a comprehensive public database of this compound solubility is currently lacking, this guide provides the theoretical framework and a robust, validated experimental protocol to empower researchers to determine this critical parameter. A thorough understanding of the factors influencing solubility, coupled with meticulous experimental technique and stringent adherence to safety protocols, will ensure the generation of high-quality, reliable data. This, in turn, will facilitate the rational design of formulations and experiments, ultimately accelerating the journey of this compound from a promising molecule to a potential therapeutic agent.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Thiourea MSDS: Safety and Handling Guide. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

-

ACS Publications. (2025). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(p-Tolyl)thiourea. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(p-Tolyl)thiourea - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubMed. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

AJOL. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Retrieved from [Link]

-

NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds. Retrieved from [Link]

-